molecular formula C20H27N3O2 B6487722 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide CAS No. 877631-93-1

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide

Cat. No.: B6487722
CAS No.: 877631-93-1
M. Wt: 341.4 g/mol
InChI Key: FOQWLQWROWUNOB-UHFFFAOYSA-N
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Description

“N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide” is a complex organic compound. It contains a furan ring, a phenylpiperazine moiety, and a propanamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings. The furan ring and phenyl ring could potentially participate in aromatic stacking interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide bond could be hydrolyzed under acidic or basic conditions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could allow for hydrogen bonding, potentially affecting its solubility in different solvents .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide has been used in a variety of scientific research applications due to its unique chemical structure. It has been used as a reagent, catalyst, and inhibitor in organic synthesis, as well as a substrate in enzymatic reactions. This compound has also been used to study the mechanisms of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Furthermore, this compound has been used to study the pharmacological effects of drugs, and to investigate the mechanisms of drug action.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide is not fully understood. However, it is believed that this compound may act as an agonist or antagonist at certain receptors in the body. Additionally, this compound has been shown to interact with certain enzymes, such as cytochrome P450, which may be involved in the metabolism of drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, this compound has been shown to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor. Furthermore, this compound has been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a relatively low toxicity. Additionally, this compound has a wide range of applications in scientific research. However, this compound also has some limitations for laboratory experiments. It is not very stable, and it can be difficult to store for long periods of time. Additionally, this compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

Future research on N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide could focus on exploring its potential therapeutic applications. Additionally, further research could be conducted on the mechanisms of action of this compound and its biochemical and physiological effects. Furthermore, research could be conducted on the advantages and limitations of this compound for laboratory experiments, as well as the development of more stable forms of this compound. Additionally, further research could be conducted on the synthesis of this compound and the development of more efficient and cost-effective synthesis methods. Finally, research could be conducted on the potential toxicity of this compound and the development of methods to reduce its toxicity.

Synthesis Methods

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide can be synthesized using a variety of methods. One method involves the reaction of 2-methylpropionic acid with 4-phenylpiperazine in the presence of a base, such as sodium hydroxide. The reaction proceeds through an S N 2 displacement reaction, resulting in the formation of this compound. Other methods of synthesis include the reaction of furan-2-carboxylic acid with 4-phenylpiperazine, as well as the reaction of furan-2-carbaldehyde with 4-phenylpiperazine.

Safety and Hazards

Without specific information on this compound, it’s hard to say what its safety and hazards would be. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-16(2)20(24)21-15-18(19-9-6-14-25-19)23-12-10-22(11-13-23)17-7-4-3-5-8-17/h3-9,14,16,18H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQWLQWROWUNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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